5-(tert-Butyl)benzo[b]thiophen-3(2H)-one
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Overview
Description
5-(tert-Butyl)benzo[b]thiophen-3(2H)-one is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a tert-butyl group at the 5-position and a ketone group at the 3-position of the benzothiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)benzo[b]thiophen-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-tert-butylbenzene with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization to form the benzothiophene ring. The reaction conditions often include the use of palladium catalysts and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)benzo[b]thiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
5-(tert-Butyl)benzo[b]thiophen-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)benzo[b]thiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butyl)benzo[b]thiophen-3-ol: Similar structure but with a hydroxyl group instead of a ketone.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Contains benzoxazole rings fused to the thiophene ring.
Uniqueness
5-(tert-Butyl)benzo[b]thiophen-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Biological Activity
5-(tert-Butyl)benzo[b]thiophen-3(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their significant pharmacological properties. The compound can be synthesized through various methods, including microwave-assisted synthesis and palladium-catalyzed reactions. For instance, a method involving the reaction of tert-butyl groups with benzo[b]thiophene derivatives has been documented, yielding high purity and yield rates .
The biological activity of this compound can be attributed to its interaction with several biological targets:
- Anticancer Activity : Studies have shown that derivatives of benzo[b]thiophene exhibit potent antiproliferative effects against various cancer cell lines. For example, compounds related to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and K562 . The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Antioxidant Properties : Compounds within this class have also been evaluated for their antioxidant capabilities. Research indicates that this compound can inhibit free radical-induced lipid peroxidation, showcasing its potential as a protective agent against oxidative stress .
Antiproliferative Activity
A summary of the antiproliferative activity of this compound and related compounds is presented in the following table:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 0.75 | Inhibition of tubulin polymerization |
Related Compound A | K562 | 0.70 | Induction of apoptosis |
Related Compound B | L1210 | 1.1 | Cell cycle arrest (G2/M phase) |
Case Studies
- Cancer Cell Studies : In a study evaluating the effects on leukemia cells (K562), it was found that this compound significantly inhibited cell growth, with an IC50 value indicating high potency compared to standard chemotherapeutic agents .
- Normal Cell Viability : Importantly, this compound demonstrated selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating a favorable therapeutic index .
Properties
Molecular Formula |
C12H14OS |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
5-tert-butyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C12H14OS/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-6H,7H2,1-3H3 |
InChI Key |
QTDIZILRBHBOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SCC2=O |
Origin of Product |
United States |
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